molecular formula C9H13ClN4 B2971084 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439902-20-1

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Cat. No.: B2971084
CAS No.: 1439902-20-1
M. Wt: 212.68
InChI Key: FIQASGYVCLZEKL-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with formamide to produce the triazolopyridine core. Subsequent alkylation with ethyl iodide introduces the ethyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core is valuable in the design of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and influencing cellular processes.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar but differs in the presence of a quinoxaline core instead of a pyridine core.

  • [1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine core, differing in the heterocyclic structure.

Uniqueness: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is unique due to its specific ethyl substitution and the presence of the triazolopyridine core. These structural features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-2-8-11-12-9-4-3-7(5-10)6-13(8)9;/h3-4,6H,2,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQASGYVCLZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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